Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate
Description
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a synthetic organic compound featuring a cyclohexylidene ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an acetate ester moiety at the adjacent carbon. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. Its structure combines rigidity from the cyclohexylidene system with the electronic effects of the -CF₃ group, which can influence reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C10H13F3O2 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate |
InChI |
InChI=1S/C10H13F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h6,8H,2-5H2,1H3 |
InChI Key |
NGSMSWYNPLSHMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Cyclohexylidene Acetate Derivatives
Key Observations :
- Substituent Effects : The trifluoromethyl group enhances lipophilicity compared to the hydroxyphenyl analog, which may improve membrane permeability in drug candidates. Thiazole-containing analogs (e.g., 10d) exhibit higher molecular weights and complex pharmacophores, likely targeting specific enzymes or receptors .
- Synthetic Utility : Methyl esters (e.g., target compound) are often intermediates in prodrug synthesis, whereas ethyl esters (e.g., 10d–10f) are used in final active compounds due to better metabolic stability .
Functional Group Comparisons: Esters and Sulfonylureas
Table 2: Methyl Ester Derivatives in Agrochemicals
Key Observations :
- Herbicidal Activity : Sulfonylurea esters (e.g., metsulfuron-methyl) leverage the methyl ester group for systemic transport in plants, whereas the target compound’s trifluoromethyl group may offer similar advantages in agrochemical design .
- Safety Profile : Methyl 2-hydroxyacetate has low acute toxicity (LD₅₀ > 2000 mg/kg), contrasting with sulfonylureas, which require careful handling due to endocrine-disruption risks .
Complex Pharmacophores in Patented Compounds
Table 3: High-Complexity Trifluoromethyl Derivatives
Key Observations :
- Structural Complexity : Patent compounds (e.g., Example 383) incorporate multiple trifluoromethyl groups and heterocycles, enhancing target specificity but complicating synthesis. The target compound’s simpler structure may offer synthetic versatility .
- Analytical Data : LCMS and HPLC retention times (e.g., 1.40 min for Example 383) provide benchmarks for purity assessment, though such data are lacking for the target compound .
Biological Activity
Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene moiety. The molecular formula is C10H11F3O2, indicating the presence of three fluorine atoms which contribute to its unique chemical behavior.
1. Antioxidant Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antioxidant properties. The presence of the trifluoromethyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
Studies have shown that related trifluoromethyl compounds can act as inhibitors of key enzymes involved in metabolic pathways. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency against these enzymes . Although specific data for this compound is limited, its structural similarity suggests potential enzyme inhibitory activity.
Study on Anticancer Activity
A recent study investigated the anticancer potential of trifluoromethyl-containing compounds, revealing that these substances can induce apoptosis in cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation. This compound's structural features may enhance its efficacy as an anticancer agent through similar pathways.
Neuroprotective Effects
In vitro studies have indicated that compounds with similar structures may exert neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells. The trifluoromethyl group could enhance lipid solubility, facilitating better penetration across the blood-brain barrier, which is critical for neuroprotective agents.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
